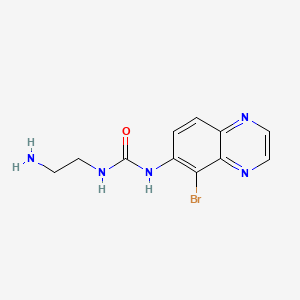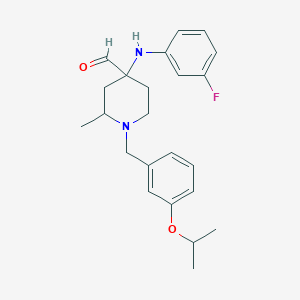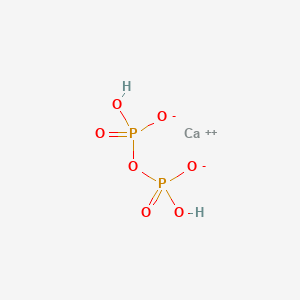
1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, also known as 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea or ABQ, is an organic compound with a wide range of applications in scientific research. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound with a 6-membered ring. ABQ is a versatile compound and has been used in a variety of scientific studies, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Ocular Drug Delivery Systems
Hydroxy brimonidine has been used in the development of novel ocular drug delivery systems . Specifically, it has been used to create molecularly imprinted soft contact lenses . These lenses are designed to recognize and selectively bind to brimonidine, allowing for controlled drug release . This application could potentially improve the treatment of various eye conditions by providing a more efficient method of drug delivery .
Cyto- and Neuroprotective Mechanisms
Brimonidine has been found to have both cyto- and neuroprotective mechanisms . This means it can protect cells and neurons from damage, which could potentially be beneficial in the treatment of various neurological conditions .
Reduction of GA Expansion Rate
In a Phase 2b study, a sustained-release intravitreal formulation of brimonidine (Brimo DDS) was used to assess its safety and efficacy in reducing the expansion rate of geographic atrophy (GA), a condition associated with age-related macular degeneration .
Mechanism of Action
Target of Action
Hydroxy brimonidine, also known as 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, is an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors, which it binds preferentially over alpha-1 receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma .
Mode of Action
Hydroxy brimonidine interacts with its targets, the alpha-2 adrenergic receptors, by activating them . This activation leads to the inhibition of adenylyl cyclase and a reduction of cyclic AMP levels . The decrease in cyclic AMP subsequently reduces aqueous humor production by the ciliary body .
Biochemical Pathways
The activation of alpha-2 adrenergic receptors by hydroxy brimonidine affects the adenylate cyclase pathway . This results in a decrease in cyclic AMP levels, which in turn reduces aqueous humor production by the ciliary body . Additionally, brimonidine has been found to promote axon growth after optic nerve injury through Erk phosphorylation .
Pharmacokinetics
Hydroxy brimonidine readily penetrates the cornea following ocular administration to reach pharmacologically active concentrations in the aqueous humor and ciliary body . Peak plasma concentrations are achieved within 1 to 4 hours following ocular administration of a 0.2% brimonidine solution .
Result of Action
The molecular and cellular effects of hydroxy brimonidine’s action include a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow . This is beneficial in the treatment of conditions such as glaucoma and ocular hypertension . Additionally, brimonidine has been found to promote optic nerve regeneration via the activation of Erk1/2 .
Action Environment
The action, efficacy, and stability of hydroxy brimonidine can be influenced by various environmental factors. For instance, its oxidative stability is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists . Furthermore, the presence of TGF-β2 can affect the cellular properties of human trabecular meshwork cells treated with brimonidine .
properties
IUPAC Name |
1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWNPILVHZDPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy brimonidine | |
CAS RN |
1216379-05-3 |
Source


|
| Record name | Hydroxy brimonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXY BRIMONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)

![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)


